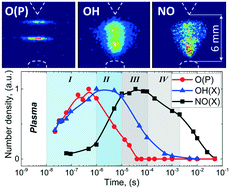Plasma nitrogen fixation in the presence of a liquid interface: role of OH radicals†
Reaction Chemistry & Engineering Pub Date: 2022-03-08 DOI: 10.1039/D2RE00014H
Abstract
Physical backgrounds of a nitrogen fixation process in a nanosecond pulsed discharge in the presence of a plasma/liquid interface are reported. The role of OH radicals and O atoms in NO formation is experimentally revealed for the plasma operating in a single pulse mode and high-frequency burst. The kinetic curves demonstrate NO radical formation up to 10's of μs that well agrees with the observed OH radical behavior. The measurements in the single mode illustrate the sequence of the gas-phase chemistry that can be simplified as follows: electrons → N2(electronically excited) → O(D) → OH → NO. The increase of the operating frequency up to 100 kHz does not affect the pathway of NO formation in high electrical field plasma (such as dielectric barrier discharges or ns-pulsed plasma studied here). Independently of the frequency, the NO generation takes place through the extended Zeldovich mechanism dominantly driven by OH radicals because of the presence of the plasma/liquid interface whereas the O atoms' contribution in direct NO formation is low.


Recommended Literature
- [1] Introductory lecture: origins and applications of efficient visible photoluminescence from silicon-based nanostructures
- [2] Interpretation of the kinetics of acid-catalyzed reactions in water–glycerol mixtures
- [3] Hierarchically structured microchip for point-of-care immunoassays with dynamic detection ranges†
- [4] A novel regrowth mechanism and enhanced optical properties of Mg0.25Zn0.75O nanorods subjected to vapor-confined face-to-face annealing
- [5] Rapid imaging, detection, and quantification of Nosema ceranae spores in honey bees using mobile phone-based fluorescence microscopy†
- [6] AIE-active bis-cyanostilbene-based organogels for quantitative fluorescence sensing of CO2 based on molecular recognition principles†
- [7] Construction of nanocage-structured heterogeneous binary metal sulfides via step-by-step confined growth for boosted lithium storage properties†
- [8] Assembly of multi-walled carbon nanotubes–ZnSe quantum dot hybrids for a paeonol electrochemical sensor
- [9] Slow relaxation of the magnetization, reversible solvent exchange and luminescence in 2D anilato-based frameworks†‡
- [10] Thermoresistive properties of p-type 3C–SiC nanoscale thin films for high-temperature MEMS thermal-based sensors†










